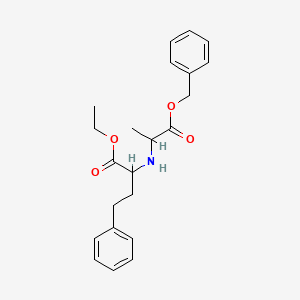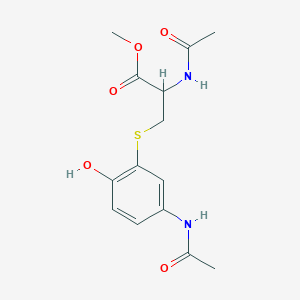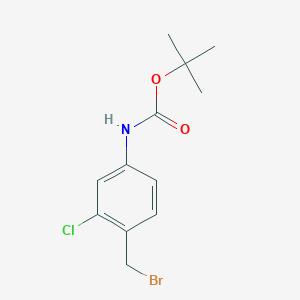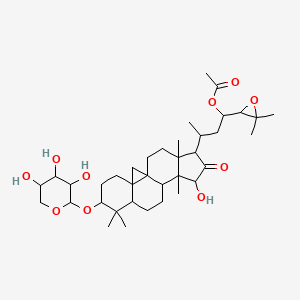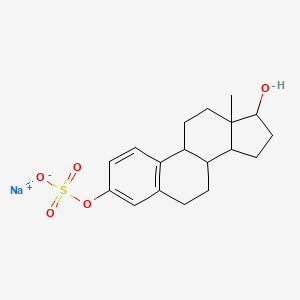
17beta-Estradiol sodium sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17beta-Estradiol sodium sulfate, also known as 17beta-Estradiol 3-sulfate sodium, is a natural, endogenous steroid and an estrogen ester. It is a biologically inactive compound that can be converted by steroid sulfatase into estradiol, a potent estrogen. This conversion plays a crucial role in various physiological processes, including reproductive health and the regulation of secondary sexual characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17beta-Estradiol sodium sulfate typically involves the sulfation of 17beta-Estradiol. This process can be achieved through the reaction of 17beta-Estradiol with sulfur trioxide-pyridine complex or chlorosulfonic acid in an appropriate solvent such as pyridine or dimethylformamide. The reaction conditions often require controlled temperatures and specific pH levels to ensure the successful formation of the sulfate ester .
Industrial Production Methods: Industrial production of this compound involves large-scale sulfation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography to remove impurities and by-products .
Chemical Reactions Analysis
Types of Reactions: 17beta-Estradiol sodium sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form estrone sulfate.
Reduction: Reduction reactions can convert it back to 17beta-Estradiol.
Substitution: Sulfate group substitution reactions can occur under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions often involve acidic or basic catalysts to facilitate the substitution reactions.
Major Products:
Oxidation: Estrone sulfate.
Reduction: 17beta-Estradiol.
Substitution: Various substituted estradiol derivatives depending on the reagents used.
Scientific Research Applications
17beta-Estradiol sodium sulfate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other estrogenic compounds.
Biology: Studied for its role in endocrine disruption and its effects on aquatic organisms.
Medicine: Investigated for its potential therapeutic applications in hormone replacement therapy and its role in breast cancer biology.
Mechanism of Action
The mechanism of action of 17beta-Estradiol sodium sulfate involves its conversion to estradiol by steroid sulfatase. Estradiol then binds to estrogen receptors (ERα and ERβ) in target tissues, leading to the activation of various signaling pathways. These pathways include the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K) pathway, which regulate gene expression and cellular proliferation .
Comparison with Similar Compounds
Estrone sulfate: Another estrogen sulfate with similar biological activity.
Estriol sulfate: A less potent estrogen sulfate compared to 17beta-Estradiol sodium sulfate.
Ethinylestradiol: A synthetic estrogen with higher bioavailability and resistance to metabolism.
Uniqueness: this compound is unique due to its specific conversion to estradiol, which is the most potent natural estrogen. Its role as a prodrug and its involvement in various physiological and pathological processes make it distinct from other estrogenic compounds .
Properties
IUPAC Name |
sodium;(17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl) sulfate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,14-17,19H,2,4,6-9H2,1H3,(H,20,21,22);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJQCTISQYSLPF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NaO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
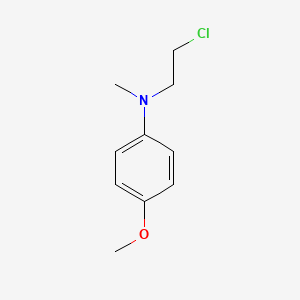

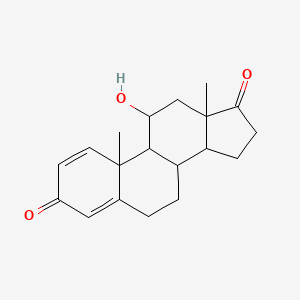
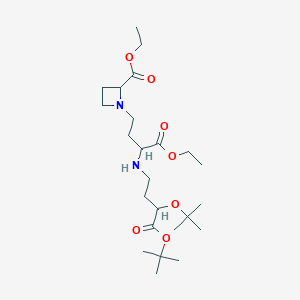
![Lithium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[3-hydroxy-2,2-dimethyl-4-[[3-(2-octanoylsulfanylethylamino)-3-oxopropyl]amino]-4-oxobutoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;hydrate](/img/structure/B12289192.png)




